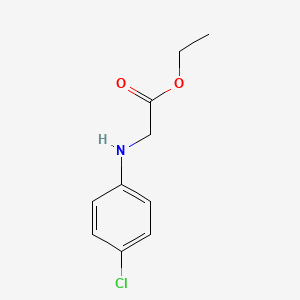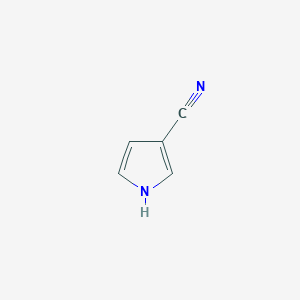
1H-吡咯-3-腈
描述
1H-Pyrrole-3-carbonitrile is a chemical compound with the molecular formula C5H4N2 . It is used in various scientific and industrial research .
Synthesis Analysis
The synthesis of 1H-Pyrrole-3-carbonitrile derivatives involves various chemical reactions. For instance, the Cadogan reaction of 2-aryl-3-nitropyridines leads to δ-carbolines . The title compound is a side product in this reaction, generated via a ring opening of a nitrene and cyclization .Molecular Structure Analysis
The molecular structure of 1H-Pyrrole-3-carbonitrile is based on a five-membered ring with the formula C5H4N2 . The structure of this compound and its derivatives has been studied using X-ray crystallography .Chemical Reactions Analysis
1H-Pyrrole-3-carbonitrile and its derivatives have been found to participate in various chemical reactions. For example, they have been used as potential STING agonists in the treatment of various cancers and infectious diseases .Physical And Chemical Properties Analysis
1H-Pyrrole-3-carbonitrile has a molecular weight of 92.099, a density of 1.2±0.1 g/cm3, a boiling point of 252.3±13.0 °C at 760 mmHg, and a melting point of 56-56.5°C .科学研究应用
免疫治疗中的STING受体激动剂
1H-吡咯-3-腈: 衍生物已被确定为STING(干扰素基因刺激剂)受体的强效激动剂 。这些化合物可以通过激活免疫细胞中的STING途径来增强机体对癌症的免疫反应。这种激活导致干扰素和其他细胞因子的产生,这可以增强免疫系统检测和破坏癌细胞的能力。
作用机制
Target of Action
The primary target of 1H-Pyrrole-3-carbonitrile is the Stimulator of Interferon Genes (STING) receptor . STING is a critical component of the innate immune response and plays a significant role in the production of interferons, which are proteins that help combat viral infections .
Mode of Action
1H-Pyrrole-3-carbonitrile derivatives act as agonists to the STING receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the 1H-Pyrrole-3-carbonitrile derivative binds to the STING receptor, activating it .
Biochemical Pathways
Upon activation of the STING receptor, a series of biochemical reactions are triggered. This leads to the phosphorylation of several proteins, including TBK1, IRF3, p65, and STAT3 . These proteins play crucial roles in various cellular processes, including the immune response and cell survival . The activation of these proteins leads to the expression of target genes such as IFNB1, CXCL10, and IL6 , which are involved in immune response .
Result of Action
The activation of the STING receptor by 1H-Pyrrole-3-carbonitrile leads to a series of cellular responses. This includes the upregulation of genes involved in the immune response, such as IFNB1, CXCL10, and IL6 . This can enhance the body’s ability to fight off infections and could potentially be used in the treatment of various cancers and infectious diseases .
安全和危害
未来方向
Future research on 1H-Pyrrole-3-carbonitrile and its derivatives could focus on their potential as STING agonists for the treatment of various cancers and infectious diseases . Further studies could also explore the synthesis, structural modification, structure-activity relationship, and action mechanism of arylpyrroles .
生化分析
Biochemical Properties
1H-Pyrrole-3-carbonitrile plays a pivotal role in biochemical reactions, particularly in the synthesis of biologically active molecules. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of heterocyclic compounds, such as pyrrolopyridine derivatives . These interactions often involve the formation of covalent bonds or non-covalent interactions, which can influence the activity and stability of the enzymes.
Cellular Effects
1H-Pyrrole-3-carbonitrile has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 1H-Pyrrole-3-carbonitrile can impact the activity of the STING receptor, which plays a crucial role in the innate immune response . This modulation can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell function.
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrrole-3-carbonitrile involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, 1H-Pyrrole-3-carbonitrile derivatives have been shown to act as STING receptor agonists, binding to the receptor and inducing a conformational change that activates downstream signaling pathways . These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrole-3-carbonitrile can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 1H-Pyrrole-3-carbonitrile can undergo degradation under certain conditions, which can affect its efficacy and potency . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 1H-Pyrrole-3-carbonitrile vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of immune responses or inhibition of specific enzymes. At higher doses, 1H-Pyrrole-3-carbonitrile can exhibit toxic or adverse effects. For example, studies have shown that high doses of 1H-Pyrrole-3-carbonitrile can lead to toxicity in animal models, affecting various organs and systems . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
1H-Pyrrole-3-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. For instance, 1H-Pyrrole-3-carbonitrile has been shown to interact with enzymes involved in the synthesis of heterocyclic compounds, affecting the production of key metabolites . These interactions can have downstream effects on cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 1H-Pyrrole-3-carbonitrile within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution. For example, studies have shown that 1H-Pyrrole-3-carbonitrile can be transported across cell membranes and accumulate in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound.
Subcellular Localization
1H-Pyrrole-3-carbonitrile exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 1H-Pyrrole-3-carbonitrile has been observed to localize in the cytoplasm and interact with cytoplasmic proteins . These interactions can affect the compound’s activity and its ability to modulate cellular processes.
属性
IUPAC Name |
1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2/c6-3-5-1-2-7-4-5/h1-2,4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYWMDGJYQAMCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340358 | |
| Record name | 3-Cyanopyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7126-38-7 | |
| Record name | 3-Cyanopyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


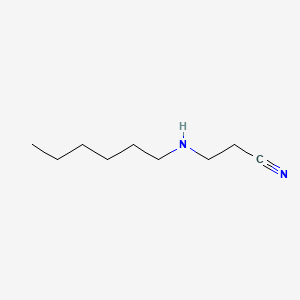

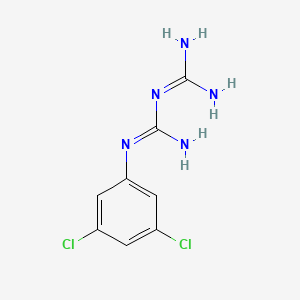


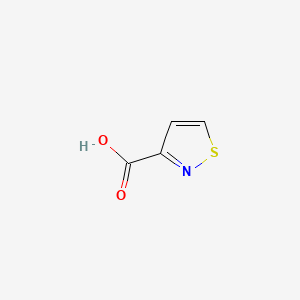

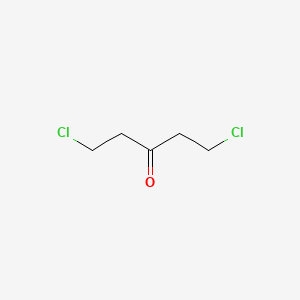
![Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-](/img/structure/B1296646.png)
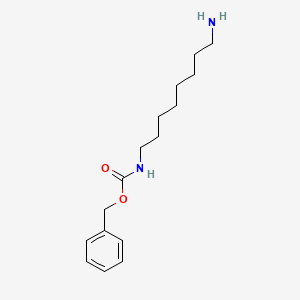
![2-[(4-Fluorophenyl)amino]acetohydrazide](/img/structure/B1296651.png)
